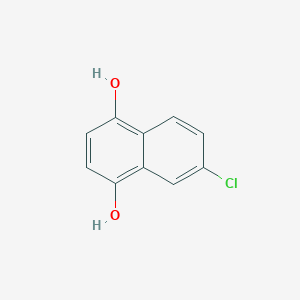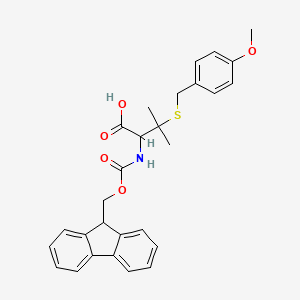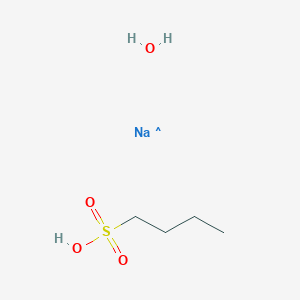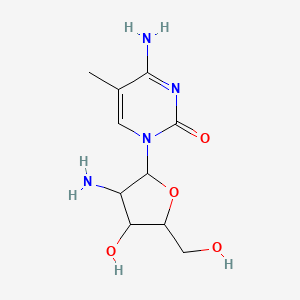
4-Decenedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decenedioic acid is an unsaturated dicarboxylic acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond in its carbon chain, which distinguishes it from its saturated counterparts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Decenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized to produce this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of olefins. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Decenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of decanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Alcohols and amines are used in esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanedioic acid.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
4-Decenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studies have shown its role in metabolic pathways, particularly in the context of fatty acid metabolism.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.
Comparación Con Compuestos Similares
4-Decenedioic acid can be compared with other dicarboxylic acids, such as:
Decanedioic acid: A saturated counterpart with similar applications but different reactivity due to the absence of a double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, differing in chain length and properties.
Adipic acid: A shorter-chain dicarboxylic acid commonly used in nylon production.
The uniqueness of this compound lies in its unsaturation, which imparts distinct chemical properties and reactivity compared to its saturated analogs.
Propiedades
Número CAS |
67494-01-3 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(E)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+ |
Clave InChI |
CXGDCGIPEJKSCK-HNQUOIGGSA-N |
SMILES isomérico |
C(CCC(=O)O)C/C=C/CCC(=O)O |
SMILES canónico |
C(CCC(=O)O)CC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104425.png)
![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)

![(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12104441.png)


![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)

![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B12104477.png)

![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)


